7-Bromo-2,6-dimethyl-indazole

Vue d'ensemble

Description

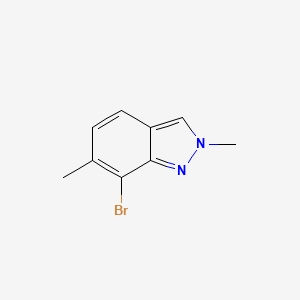

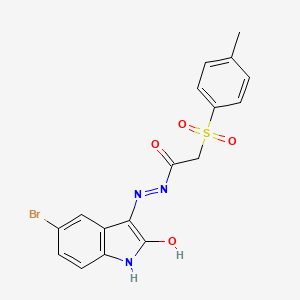

7-Bromo-2,6-dimethyl-indazole is a chemical compound belonging to the indazole family of heterocyclic compounds. It is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including 7-Bromo-2,6-dimethyl-indazole, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

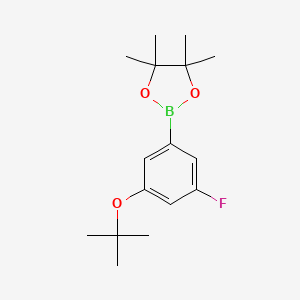

The molecular formula of 7-Bromo-2,6-dimethyl-indazole is C9H9BrN2 . The structure includes a bromine atom (Br) attached to the 7th position of the indazole ring, and two methyl groups (CH3) attached to the 2nd and 6th positions .Applications De Recherche Scientifique

Antihypertensive Applications

7-Bromo-2,6-dimethyl-indazole: has been identified as a compound with potential antihypertensive properties . This compound, belonging to the indazole class, can be utilized in the development of new medications aimed at treating high blood pressure. The mechanism of action may involve the modulation of nitric oxide levels or the inhibition of enzymes that contribute to hypertension.

Anticancer Applications

Research has indicated that indazole derivatives, including 7-Bromo-2,6-dimethyl-indazole , exhibit promising anticancer activities . They can function as inhibitors of various cancer cell pathways or as agents that induce apoptosis in malignant cells. The compound’s structural motif is common in several marketed anticancer drugs, suggesting its significant therapeutic potential.

Antidepressant Applications

The indazole nucleus, present in 7-Bromo-2,6-dimethyl-indazole , is associated with antidepressant effects . It could be involved in the synthesis of compounds that act on central nervous system receptors or enzymes, providing relief from depressive symptoms. The compound’s ability to cross the blood-brain barrier makes it a candidate for further research in this area.

Anti-inflammatory Applications

7-Bromo-2,6-dimethyl-indazole: may serve as a lead compound for the development of new anti-inflammatory drugs . Its indazole core is known to inhibit the production of pro-inflammatory cytokines and mediators, which could be beneficial in conditions like arthritis and other inflammatory disorders.

Antibacterial Applications

Indazole derivatives, including 7-Bromo-2,6-dimethyl-indazole , have been explored for their antibacterial properties . These compounds can be designed to target bacterial cell wall synthesis or protein function, leading to the development of new antibiotics, especially in the face of rising antibiotic resistance.

Applications in Respiratory Diseases

The compound’s potential as a selective inhibitor of phosphoinositide 3-kinase δ suggests its use in treating respiratory diseases . This enzyme plays a role in the inflammatory response associated with respiratory conditions, and its inhibition could lead to new therapeutic strategies for diseases like asthma and chronic obstructive pulmonary disease (COPD).

Orientations Futures

Indazole compounds, including 7-Bromo-2,6-dimethyl-indazole, have a wide variety of potential applications due to their diverse biological activities. These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole compounds are expected to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

7-bromo-2,6-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRFFVFJPWCARB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NN(C=C2C=C1)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-2,6-dimethyl-indazole | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)